REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.OC1SC=CC=1.[OH:15][C:16]1[C:20]([CH3:21])=[CH:19][S:18][C:17]=1[C:22]([O:24][CH3:25])=[O:23]>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:17]1([C:22]([O:24][CH3:25])=[O:23])[C:16](=[O:15])[C:20]([CH3:21])=[CH:19][S:18]1
|
Name
|
|
Quantity
|
0.027 mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(SC=C1C)C(=O)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1(SC=C(C1=O)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |